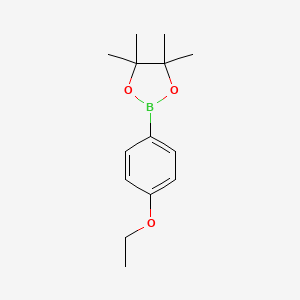

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-ethoxy benzyl boronic acid, is a versatile boronic acid that has been widely used in a variety of scientific and medical research applications. It is a mono-substituted boronic acid that can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Stille reactions. It has also been used in a variety of biological and medical research applications, including drug discovery, bioconjugation, and the study of enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, when reacted with o-aminophenol, forms a compound whose crystal structure was analyzed using single-crystal X-ray diffractometer data. This study revealed insights into the orthorhombic structure of the compound, highlighting the role of a tetracoordinated boron atom within the molecule (Seeger & Heller, 1985).

Synthesis of Serine Protease Inhibitors

The synthesis of derivatives of this compound, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was explored for their potential inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Application in LCD Technology

Novel derivatives of this compound were synthesized for potential applications in Liquid Crystal Display (LCD) technology. These derivatives, being boron-containing polyene systems, are also under investigation for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Use in Organic Synthesis

The compound has been employed in the synthesis of various organometallic and organic molecules. For instance, its utilization in the preparation of ortho-modified phenylboronic acid derivatives and in the creation of bulky borane for hydroboration of alkenes showcases its versatility in organic synthesis (Coombs et al., 2006); (Fritschi et al., 2008).

Catalysis and Polymerization

This compound plays a significant role in catalysis and polymerization processes. For instance, its application in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and head-to-tail regioregularity demonstrates its importance in precision polymer synthesis (Yokozawa et al., 2011).

Development of Fluorescent Probes

Derivatives of this compound, such as a 4-substituted pyrene, have been synthesized for the detection of H2O2 in living cells. These compounds display selectivity and sensitivity, important for developing novel functional materials for biological applications (Nie et al., 2020).

Lipogenic Inhibitors for Therapeutic Applications

Synthesis of novel derivatives of this compound has led to the development of potential lipogenic inhibitors. These derivatives suppress lipogenic gene expression in mammalian hepatocytes and could serve as leads for lipid-lowering drugs (Das et al., 2011).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFTLGWZJBVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)